(E)-6-chloro-3-(3-(3-chlorophenyl)acryloyl)-2H-chromen-2-one
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Overview
Description
6-Chloro-3-[(2E)-3-(3-chlorophenyl)-1-oxo-2-propen-1-yl]-2H-1-benzopyran-2-one is a synthetic organic compound that belongs to the class of coumarins. Coumarins are a group of aromatic compounds with a benzopyrone structure, known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-[(2E)-3-(3-chlorophenyl)-1-oxo-2-propen-1-yl]-2H-1-benzopyran-2-one typically involves the condensation of 3-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by chlorination. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-[(2E)-3-(3-chlorophenyl)-1-oxo-2-propen-1-yl]-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives with altered biological activities.
Scientific Research Applications
6-Chloro-3-[(2E)-3-(3-chlorophenyl)-1-oxo-2-propen-1-yl]-2H-1-benzopyran-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Chloro-3-[(2E)-3-(3-chlorophenyl)-1-oxo-2-propen-1-yl]-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators. Additionally, it may interact with DNA and proteins, affecting cellular processes like apoptosis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound with a simpler structure and similar biological activities.
Warfarin: A well-known anticoagulant with a coumarin backbone.
Dicoumarol: Another anticoagulant derived from coumarin.
Uniqueness
6-Chloro-3-[(2E)-3-(3-chlorophenyl)-1-oxo-2-propen-1-yl]-2H-1-benzopyran-2-one is unique due to the presence of the 3-chlorophenyl and 6-chloro substituents, which enhance its biological activity and specificity. These structural modifications can lead to improved pharmacokinetic properties and reduced side effects compared to other coumarin derivatives .
Properties
Molecular Formula |
C18H10Cl2O3 |
---|---|
Molecular Weight |
345.2 g/mol |
IUPAC Name |
6-chloro-3-[(E)-3-(3-chlorophenyl)prop-2-enoyl]chromen-2-one |
InChI |
InChI=1S/C18H10Cl2O3/c19-13-3-1-2-11(8-13)4-6-16(21)15-10-12-9-14(20)5-7-17(12)23-18(15)22/h1-10H/b6-4+ |
InChI Key |
VPIBYHFOJXEJCA-GQCTYLIASA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Origin of Product |
United States |
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